Cyclohexyl-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(5-methyl-4,5-dihydro-thiazol-2-yl)-amine (CMT) is an amine compound that has a wide range of uses in both scientific research and industrial applications. It is a cyclic compound with a nitrogen atom as its central atom, and it has a molecular weight of 135.2 g/mol. CMT is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. CMT is a versatile compound that can be used in a number of different applications, and it has been studied extensively in recent years.
Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been synthesized and evaluated for their antifungal properties. A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were screened for antifungal activity, indicating that compounds with a thiazole core can be potent antifungal agents .
Antitumor and Cytotoxic Activity
Thiazoles have also shown promise in antitumor and cytotoxic applications. A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on human tumor cell lines, including prostate cancer . This suggests that “N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine” could potentially be explored for similar antitumor activities.
Drug-like Properties Enhancement
The structural modification of thiazole compounds aims to obtain simpler molecules with more suitable drug-like properties. By maintaining the central 2-aminothiazole core but altering the overall structure, researchers aim to enhance the pharmacokinetic and pharmacodynamic profiles of these compounds .
Antioxidant Potential
Imidazole-containing compounds with a thiazole moiety have been synthesized and evaluated for their antioxidant potential. These compounds showed good scavenging potential, suggesting that thiazole derivatives could be effective antioxidants .
Mechanism of Action
Target of Action
N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Thiazole derivatives have been found to interact with various targets leading to different biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its specific targets and mode of action. For instance, some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . .
properties
IUPAC Name |
N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOWYFLOSOHRDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601240045 |
Source
|
Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
254732-41-7 |
Source
|
Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254732-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-4,5-dihydro-5-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601240045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.